

Application Note & Protocol: High-Throughput Screening Assay for 17-Carboxy Budesonide

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Compound of Interest

Compound Name: 17-Carboxy Budesonide

Cat. No.: B130375

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Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma, non-infectious rhinitis, and inflammatory bowel disease. Its primary metabolism in the liver is mediated by CYP3A4, leading to the formation of two main metabolites, 16 α -hydroxyprednisolone and **17-Carboxy Budesonide**. **17-Carboxy Budesonide** is considered an inactive metabolite and its quantification is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive high-throughput screening (HTS) assay for the detection and quantification of **17-Carboxy Budesonide**.

The assay is based on a competitive immunoassay format, providing a rapid and efficient method for screening large compound libraries for potential modulators of Budesonide metabolism or for quantifying the metabolite in biological samples.

Assay Principle

This HTS assay is a competitive immunoassay. A known amount of **17-Carboxy Budesonide** conjugated to a fluorescent tracer is introduced into the assay well along with a specific antibody against **17-Carboxy Budesonide**. In the absence of free **17-Carboxy Budesonide** (the analyte), the fluorescently labeled metabolite binds to the antibody, resulting in a high fluorescence polarization (FP) signal. When free **17-Carboxy Budesonide** is present in the sample, it competes with the tracer for binding to the antibody. This competition leads to a decrease in the amount of bound tracer and a subsequent decrease in the FP signal. The

magnitude of the decrease in the FP signal is directly proportional to the concentration of **17-Carboxy Budesonide** in the sample.

Materials and Methods

Materials:

- Assay Plate: 384-well, black, flat-bottom polystyrene plates
- Reagents:
 - **17-Carboxy Budesonide** standard
 - **17-Carboxy Budesonide**-fluorescein tracer
 - Anti-**17-Carboxy Budesonide** monoclonal antibody
 - Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20 and 0.1% Bovine Serum Albumin (BSA)
- Equipment:
 - Multimode plate reader with fluorescence polarization capabilities
 - Automated liquid handling system
 - Plate shaker

Experimental Protocol:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **17-Carboxy Budesonide** standard in DMSO.
 - Create a serial dilution of the **17-Carboxy Budesonide** standard in Assay Buffer to generate a standard curve (e.g., from 100 μ M to 0.01 nM).
 - Dilute the anti-**17-Carboxy Budesonide** antibody and the **17-Carboxy Budesonide**-fluorescein tracer to their optimal working concentrations in Assay Buffer. The optimal

concentrations should be determined empirically through checkerboard titrations.

- Assay Procedure:
 - Add 5 µL of the **17-Carboxy Budesonide** standard or test compound to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer (for maximum signal) or a high concentration of the standard (for minimum signal).
 - Add 10 µL of the diluted anti-**17-Carboxy Budesonide** antibody to all wells.
 - Incubate the plate at room temperature for 30 minutes on a plate shaker.
 - Add 10 µL of the diluted **17-Carboxy Budesonide**-fluorescein tracer to all wells.
 - Incubate the plate for 60 minutes at room temperature, protected from light.
 - Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis

The fluorescence polarization (FP) values are measured in millipolarization units (mP). The data can be analyzed using a sigmoidal dose-response curve fit to determine the IC₅₀ value, which is the concentration of the analyte that causes a 50% reduction in the maximum FP signal.

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. It is calculated using the following formula:

$$Z' = 1 - (3 * (SD_{\max} + SD_{\min})) / (|Mean_{\max} - Mean_{\min}|)$$

Where:

- SD_{max} and Mean_{max} are the standard deviation and mean of the maximum signal (no analyte).
- SD_{min} and Mean_{min} are the standard deviation and mean of the minimum signal (saturating concentration of analyte).

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Results

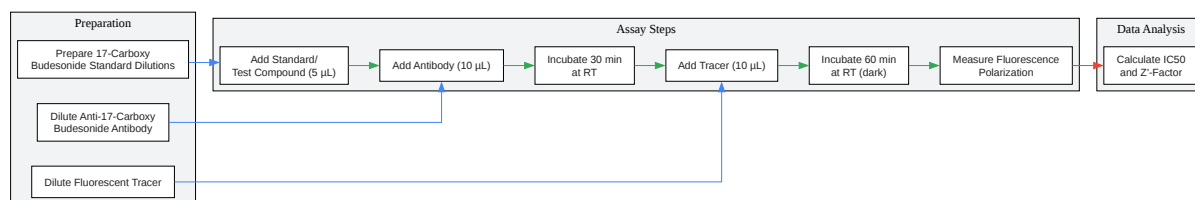
Table 1: Assay Performance Metrics

Parameter	Value
Z'-Factor	0.82
Signal to Background (S/B)	15.3
IC50 of 17-Carboxy Budesonide	25.7 nM
Assay Window	185 mP

Table 2: Standard Curve Data

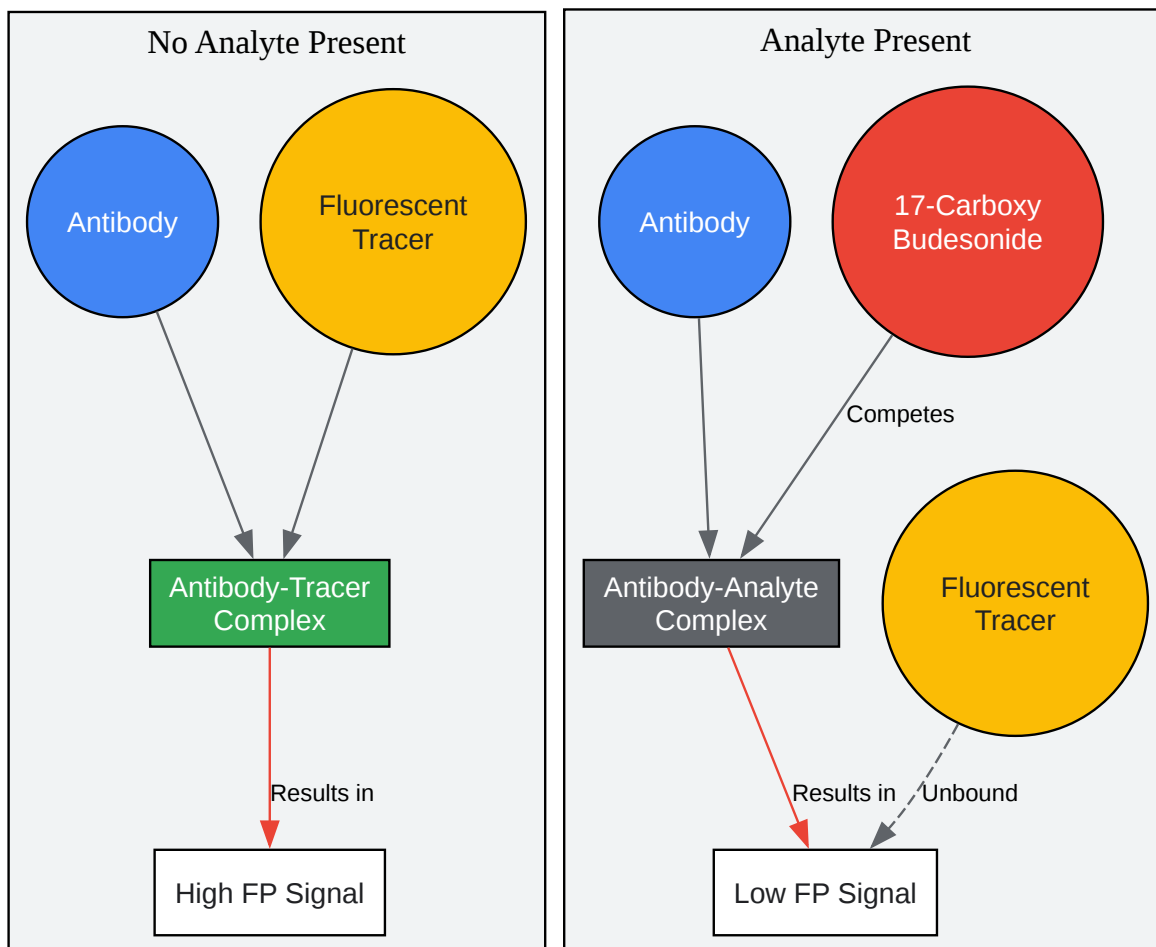
Concentration (nM)	Mean FP (mP)	Std Dev (mP)
10000	55.2	3.1
1000	68.9	4.5
100	112.5	6.8
10	185.3	9.2
1	225.1	11.5
0.1	238.7	10.8
0	240.2	12.1

Visualizations



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Caption: Experimental workflow for the **17-Carboxy Budesonide** HTS assay.



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Caption: Principle of the competitive fluorescence polarization immunoassay.

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